(1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-21-8-4-7-16(21)18(24)23-11-9-22(10-12-23)17-13-14-5-2-3-6-15(14)19-20-17/h4,7-8,13H,2-3,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJJKKHJJQIQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrole and tetrahydrocinnoline building blocks These building blocks are then coupled using appropriate reagents and reaction conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: : The tetrahydrocinnoline moiety can be reduced to form tetrahydrocinnoline derivatives.
Substitution: : The piperazine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions often use alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed
Oxidation: : Pyrrole-2-carboxylic acid derivatives.
Reduction: : Tetrahydrocinnoline derivatives.
Substitution: : Various substituted piperazine derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: : It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: : Its unique structure makes it a candidate for use in advanced materials, such as organic semiconductors.
Organic Synthesis: : It can be used as a reagent or catalyst in organic synthesis, facilitating the formation of complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrahydrocinnolin-piperazine group distinguishes it from the thienothiophene or pyrimidine-based analogs in and .
- Piperazine spacers are ubiquitous across analogs but differ in substitution patterns (e.g., phenylmethyl in vs. tetrahydrocinnolin in the target compound), impacting steric bulk and electronic properties.
Key Observations :
- Piperidine-catalyzed reflux in DMF/EtOH is common for forming methanone-linked heterocycles .
- The target compound’s synthesis may require milder conditions due to the sensitivity of tetrahydrocinnolin compared to thienothiophene or pyrimidine systems.
Physicochemical Properties
Key Observations :
Biological Activity
The compound (1-methyl-1H-pyrrol-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 502.66 g/mol. The structure incorporates a pyrrole ring and a piperazine moiety, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N6O |
| Molecular Weight | 502.66 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that compounds similar to this compound interact with various biological targets. The piperazine and pyrrole moieties are known to modulate neurotransmitter systems and could exhibit effects on serotonin and dopamine receptors.
Key Mechanisms:
- Receptor Binding : The compound may bind to serotonin (5HT) receptors, influencing mood and cognition.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in neurochemical pathways could contribute to its pharmacological effects.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells against oxidative stress.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
In Vitro Studies
In laboratory settings, the compound was tested for:
- Antioxidant Activity : Demonstrated significant free radical scavenging properties.
- Cytotoxicity : Exhibited selective cytotoxic effects against certain cancer cell lines while sparing normal cells.
In Vivo Studies
Animal models have been utilized to assess:
- Behavioral Effects : Alterations in anxiety-like behaviors were noted in rodent models.
- Neuroprotective Effects : The compound showed promise in reducing neurodegeneration in models of Alzheimer's disease.
Case Studies
Several case studies highlight the therapeutic potential of the compound:
- Case Study 1 : A study involving mice treated with the compound showed improvements in cognitive function as assessed by maze tests. The results suggested enhanced memory retention linked to serotonergic activity.
- Case Study 2 : In a rat model of depression, administration of the compound led to decreased immobility time in forced swim tests, indicating antidepressant-like effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
